An In-depth Technical Guide to the Chemical Properties of Ethyl 4-tert-butylbenzoylformate
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-tert-butylbenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 4-tert-butylbenzoylformate. The document covers its chemical identity, physical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic characteristics. Additionally, it explores the reactivity and potential applications of this α-keto ester, offering valuable insights for professionals in research and drug development. All quantitative data is presented in clear, tabular formats, and a logical workflow for its synthesis is provided as a visual diagram.
Chemical Identity and Physical Properties
Ethyl 4-tert-butylbenzoylformate, also known as Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate, is an organic compound with the chemical formula C₁₄H₁₈O₃.[1] It belongs to the class of α-keto esters, characterized by a ketone group adjacent to an ester functionality.
Table 1: Chemical Identifiers of Ethyl 4-tert-butylbenzoylformate
| Identifier | Value |
| CAS Number | 80120-36-1 |
| Molecular Formula | C₁₄H₁₈O₃[1] |
| Molecular Weight | 234.29 g/mol [1] |
| IUPAC Name | Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate |
| Synonyms | (4-tert-butylphenyl)glyoxylic acid ethyl ester, Ethyl (4-tert-butylphenyl)(oxo)acetate[1] |
Table 2: Physicochemical Properties of Ethyl 4-tert-butylbenzoylformate
| Property | Value |
| Density | 1.045 g/cm³[1] |
| Boiling Point | 104-110 °C at 0.1 mmHg[1] |
| Flash Point | 139.4 °C[1] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis and Experimental Protocol
The most direct and plausible method for the synthesis of Ethyl 4-tert-butylbenzoylformate is the Friedel-Crafts acylation of tert-butylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4] This electrophilic aromatic substitution reaction introduces the ethyl oxalyl group onto the aromatic ring.
Proposed Synthetic Scheme
Caption: Synthetic workflow for Ethyl 4-tert-butylbenzoylformate.
Detailed Experimental Protocol
Materials:
-
tert-butylbenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of tert-butylbenzene (1.0 equivalent) and ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Neutralization and Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure Ethyl 4-tert-butylbenzoylformate.
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for Ethyl 4-tert-butylbenzoylformate, the following data is predicted based on its chemical structure and comparison with analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.50 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.35 | Singlet | 9H | -C(CH₃)₃ |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (keto) |
| ~164 | C=O (ester) |
| ~158 | Aromatic C-C(CH₃)₃ |
| ~130 | Aromatic C-H (ortho) |
| ~128 | Aromatic C-CO |
| ~126 | Aromatic C-H (meta) |
| ~62 | -O-CH₂ -CH₃ |
| ~35 | -C (CH₃)₃ |
| ~31 | -C(CH₃ )₃ |
| ~14 | -O-CH₂-CH₃ |
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1680 | Strong | C=O stretch (keto) |
| ~1605 | Medium | C=C stretch (aromatic) |
| ~1280 | Strong | C-O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Mass Spectrometry (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 234. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29), as well as cleavage at the α-keto position.
Reactivity and Potential Applications
Reactivity
The chemical reactivity of Ethyl 4-tert-butylbenzoylformate is dictated by the presence of the α-keto ester functionality.
-
Nucleophilic Addition to the Ketone: The ketone carbonyl is susceptible to nucleophilic attack. For instance, it can undergo reactions with Grignard reagents or organolithium compounds to form tertiary alcohols.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Reactions at the α-Position: While this specific molecule lacks α-protons on the carbon between the two carbonyls, α-keto esters, in general, can undergo reactions at this position if a proton is present.
Potential Applications
Benzoylformate derivatives and α-keto esters are valuable intermediates in organic synthesis and have been explored for various applications:
-
Pharmaceutical Synthesis: The α-keto ester moiety is a precursor for the synthesis of α-hydroxy acids and other complex molecules that are important building blocks for pharmaceuticals.
-
Agrochemicals: Some benzoylformate derivatives have been investigated for their potential as herbicides and pesticides.
-
Photoinitiators: Benzoylformate derivatives can act as photoinitiators in polymerization processes.
Conclusion
Ethyl 4-tert-butylbenzoylformate is a versatile chemical compound with potential applications in various fields of chemical research and development. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and predicted spectroscopic data. The presented information is intended to serve as a valuable resource for researchers and professionals working with this and related α-keto esters. Further experimental validation of the predicted data is encouraged for specific research applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]


